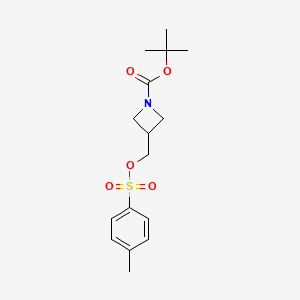

Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO5S and a molecular weight of 341.42 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a tosyloxymethyl group. This compound is primarily used in research and development settings, particularly in the synthesis of more complex molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tosyl chloride in the presence of a base, followed by esterification with tert-butyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The tosyloxymethyl group can be replaced by other nucleophiles, leading to the formation of different azetidine derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Various azetidine derivatives depending on the nucleophile used.

Reduction: Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Oxidation: Products with additional oxygen-containing functional groups.

Applications De Recherche Scientifique

Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is utilized in several scientific research fields:

Mécanisme D'action

The mechanism of action of tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The tosyloxymethyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. The azetidine ring can also participate in ring-opening reactions, leading to the formation of different products .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a tosyloxymethyl group.

Tert-butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate: Contains a methylsulfonyl group instead of a tosyloxymethyl group.

Uniqueness

Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is unique due to its combination of a tosyloxymethyl group and an azetidine ring, which provides specific reactivity and stability characteristics. This makes it particularly useful in synthetic chemistry for the development of complex molecules .

Activité Biologique

Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate (CAS No. 892408-42-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H23NO5S

- Molecular Weight : 347.43 g/mol

- Density : Approximately 1.1 g/cm³

- Melting Point : Not specified

- Boiling Point : Not specified

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with tosyl chloride and tert-butyl esters under controlled conditions. For example, a reaction involving lithium iodide in acetone at 35°C has been documented, yielding various derivatives that can be further modified for enhanced biological activity .

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit notable antimicrobial properties. Specifically, studies have shown that similar azetidine derivatives demonstrate activity against Mycobacterium tuberculosis (Mtb) strains. The Minimum Inhibitory Concentrations (MICs) for these compounds were determined through serial dilution methods, showing promising results compared to standard antibiotics like isoniazid .

The proposed mechanism of action for azetidine derivatives involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways. The presence of the tosyl group enhances lipophilicity, facilitating better penetration into bacterial cells, which is crucial for antimicrobial efficacy .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Phenyl Ring : The introduction of electron-withdrawing groups (like halogens) has been shown to enhance antimicrobial activity.

- Alkyl Chain Length : Variations in alkyl chain length can affect lipophilicity and membrane permeability, which are critical for antimicrobial effectiveness .

Propriétés

IUPAC Name |

tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)21-11-13-9-17(10-13)15(18)22-16(2,3)4/h5-8,13H,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWZHBHLUWHUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.